Cas no 1530-03-6 (1,1-diphenylpropane)

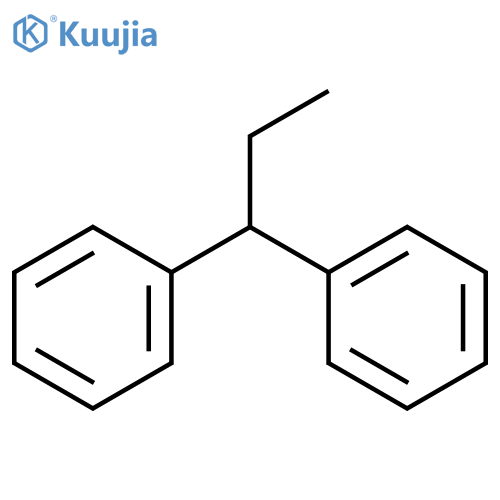

1,1-diphenylpropane structure

商品名:1,1-diphenylpropane

1,1-diphenylpropane 化学的及び物理的性質

名前と識別子

-

- 1,1-diphenylpropane

- 1-phenylpropylbenzene

- (phenylpropyl)benzene

- 1,1-Diphenyl-propan

- 1,1-diphenyl-propane

- 1,1'-propylidenebisbenzene

- Benzene,1,1'-propylidenebis

- Diphenylpropane

- ethyl diphenyl methane

- Propane,diphenyl

- propane-1,1-diyldibenzene

- propane,1,1-diphenyl-

- (1-Phenylpropyl)benzene

- 1,1'-(Propylidene)bisbenzene

- benzene,1,1’-propylidenebis-

- Benzene, 1,1'-propylidenebis-

- 1,1-DIPHENYLPROPANE 99%

- 1530-03-6

- Propane, 1,1-diphenyl-

- DTXSID10865187

- (1-Phenylpropyl)benzene #

- NS00045672

- 3,3-diphenylpropane

- FT-0606155

- 25167-94-6

- EINECS 246-696-1

- MFCD00041670

- EINECS 216-222-8

-

- MDL: MFCD00041670

- インチ: InChI=1S/C15H16/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

- InChIKey: BUZMJVBOGDBMGI-UHFFFAOYSA-N

- ほほえんだ: CCC(C1=CC=CC=C1)C2=CC=CC=C2

- BRN: 2044542

計算された属性

- せいみつぶんしりょう: 196.12500

- どういたいしつりょう: 196.125

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0,995 g/cm3

- ゆうかいてん: 13.7°C

- ふってん: 278.85°C

- フラッシュポイント: 123.4ºC

- 屈折率: 1.5640

- PSA: 0.00000

- LogP: 4.22850

- ようかいせい: 水に溶けない。

1,1-diphenylpropane セキュリティ情報

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

1,1-diphenylpropane 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1,1-diphenylpropane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB178730-10g |

1,1-Diphenylpropane, 98%; . |

1530-03-6 | 98% | 10g |

€116.50 | 2025-02-21 | |

| abcr | AB178730-10 g |

1,1-Diphenylpropane, 98%; . |

1530-03-6 | 98% | 10g |

€116.50 | 2023-06-23 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09274-5g |

1,1-Diphenylpropane, 98+% |

1530-03-6 | 98+% | 5g |

¥1330.00 | 2023-04-12 | |

| Cooke Chemical | F734129-5g |

1,1-Diphenylpropane |

1530-03-6 | 99 | 5g |

RMB 1885.60 | 2025-02-20 |

1,1-diphenylpropane 関連文献

-

J. O. Jílek,M. Protiva J. Chem. Soc. 1950 188

-

Y. Zhang,Z. B. He,L. Xue,D. M. Chu,J. Mu RSC Adv. 2016 6 12850

-

Palani Natarajan,Deachen Chuskit,Priya Org. Chem. Front. 2022 9 1395

-

Andrew P. Lightfoot,Robin G. Pritchard,Hayley Wan,John E. Warren,Andrew Whiting Chem. Commun. 2002 2072

-

5. Configurational studies in analgesics related to 3-dimethylamino- and 3-morpholino-1,1-diphenylpropaneA. F. Casy,M. M. A. Hassan J. Chem. Soc. C 1966 683

1530-03-6 (1,1-diphenylpropane) 関連製品

- 1530-05-8(Benzene,1,1'-heptylidenebis-)

- 100319-40-2(1-Ethyl-4-isobutylbenzene)

- 1520-44-1(1,3-Diphenylbutane)

- 1726-12-1(Pentane-1,1-diyldibenzene)

- 1530-04-7(1,1-Diphenylhexane)

- 2719-52-0(2-Phenylpentane)

- 1196-58-3((1-Ethylpropyl)benzene)

- 2049-95-8(Tert-Pentylbenzene)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量